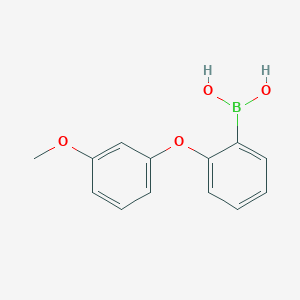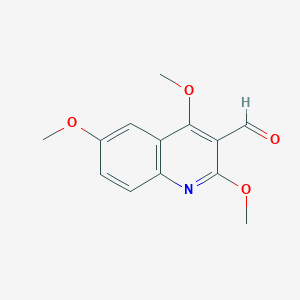
2,4,6-Trimethoxyquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C12H13NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three methoxy groups at positions 2, 4, and 6 on the quinoline ring, and an aldehyde group at position 3. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyquinoline-3-carbaldehyde typically involves the reaction of 2,4,6-trimethoxyaniline with a suitable aldehyde precursor under acidic conditions. One common method is the Pfitzinger reaction, which involves the condensation of 2,4,6-trimethoxyaniline with glyoxylic acid in the presence of a strong acid catalyst, such as hydrochloric acid, to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: 2,4,6-Trimethoxyquinoline-3-carboxylic acid.
Reduction: 2,4,6-Trimethoxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4,6-Trimethoxyquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxy groups and the aldehyde group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom instead of methoxy groups.
2,4-Dimethoxyquinoline-3-carbaldehyde: Similar structure but with only two methoxy groups.
Quinoline-3-carbaldehyde: Lacks the methoxy groups.
Uniqueness
2,4,6-Trimethoxyquinoline-3-carbaldehyde is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to other quinoline derivatives. These methoxy groups also influence its electronic properties, making it a valuable compound for various chemical and biological applications .
Propiedades
Número CAS |
51179-19-2 |
|---|---|
Fórmula molecular |
C13H13NO4 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2,4,6-trimethoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c1-16-8-4-5-11-9(6-8)12(17-2)10(7-15)13(14-11)18-3/h4-7H,1-3H3 |
Clave InChI |
AKMLOGOOJOJNLA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


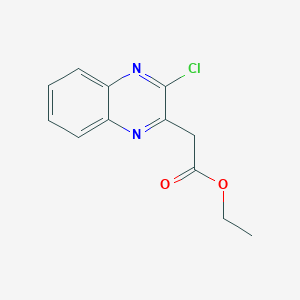
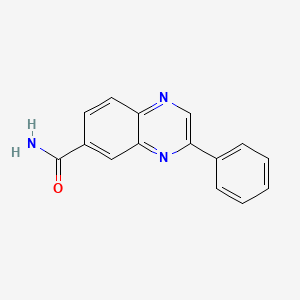
![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
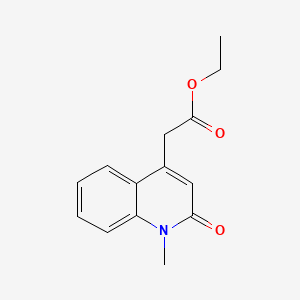


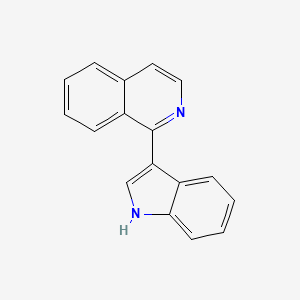
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
